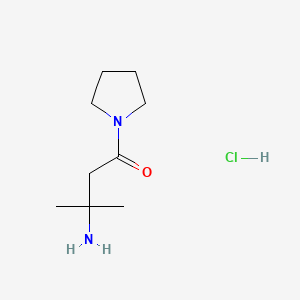

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is a chemical compound with the CAS Number: 1246471-46-4 . It has a molecular weight of 206.72 and its IUPAC name is 2-methyl-4-oxo-4-(1-pyrrolidinyl)-2-butanamine hydrochloride . It is a white to yellow solid and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H . The linear formula of this compound is C9H19ClN2O .Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 206.71 g/mol . and is stored at room temperature . The hydrogen bond donor count of this compound is 2 .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including its derivatives, have been widely studied for their utility in medicinal chemistry due to their presence in bioactive molecules with target selectivity. This research highlights the pyrrolidine ring's role in enhancing the pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage due to its non-planarity, a feature known as “pseudorotation” (Li Petri et al., 2021). The review covers bioactive molecules characterized by the pyrrolidine ring and discusses the influence of steric factors on biological activity, highlighting the structure–activity relationship (SAR) of these compounds.

Biomarkers for Tobacco and Cancer Research

The study of human urinary carcinogen metabolites, including those derived from nitrosamines specific to tobacco products, underscores the importance of pyrrolidine derivatives in assessing carcinogen exposure and metabolism in humans. These biomarkers are crucial for understanding the links between tobacco use and cancer risk, with specific metabolites providing insights into carcinogen dose and exposure levels (Hecht, 2002).

Surfactant Chemistry

The chemistry of pyrrolidone derivatives in surfactants demonstrates their ability to interact synergistically with anionic surfactants, enhancing water solubility, compatibility, and solvency of surfactant structures. This research area explores the versatile roles of pyrrolidone in improving the performance of various surfactant structures, indicating the chemical flexibility and potential utility of pyrrolidine derivatives in industrial applications (Login, 1995).

Properties

IUPAC Name |

3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYDDQWQWVQIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-46-4 |

Source

|

| Record name | 1-Butanone, 3-amino-3-methyl-1-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)